Cas no 1539705-03-7 (2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid)

2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(4-chlorothiophen-2-yl)propanoic acid
- 1539705-03-7
- EN300-1982821
- AKOS017982089
- CS-0344485
- 2-Thiophenepropanoic acid, α-amino-4-chloro-
- 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid
-
- インチ: 1S/C7H8ClNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11)
- InChIKey: OKTGPUOHIQUMAH-UHFFFAOYSA-N
- ほほえんだ: ClC1=CSC(=C1)CC(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 204.9964274g/mol
- どういたいしつりょう: 204.9964274g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 91.6Ų
じっけんとくせい
- 密度みつど: 1.480±0.06 g/cm3(Predicted)
- ふってん: 345.4±42.0 °C(Predicted)
- 酸性度係数(pKa): 2.09±0.10(Predicted)
2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982821-10.0g |
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid |
1539705-03-7 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1982821-0.5g |
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid |
1539705-03-7 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1982821-1g |
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid |
1539705-03-7 | 1g |
$914.0 | 2023-09-16 | ||
Enamine | EN300-1982821-2.5g |
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid |
1539705-03-7 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1982821-5.0g |
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid |
1539705-03-7 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1982821-10g |
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid |
1539705-03-7 | 10g |
$3929.0 | 2023-09-16 | ||
Enamine | EN300-1982821-0.1g |
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid |
1539705-03-7 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1982821-0.25g |
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid |
1539705-03-7 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1982821-0.05g |
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid |
1539705-03-7 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1982821-1.0g |
2-amino-3-(4-chlorothiophen-2-yl)propanoic acid |
1539705-03-7 | 1g |
$1343.0 | 2023-06-02 |
2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
2-Amino-3-(4-chlorothiophen-2-yl)propanoic acidに関する追加情報
2-Amino-3-(4-chlorothiophen-2-yl)propanoic Acid: A Comprehensive Overview
The compound 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid, also known by its CAS number 1539705-03-7, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amino acids, specifically a substituted propanoic acid derivative. Its structure incorporates a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur, and a chlorine substituent at the 4-position. The presence of both amino and carboxylic acid groups makes it a versatile compound with unique chemical properties.
Recent studies have highlighted the importance of thiophene-containing compounds in drug discovery and material science. The 4-chlorothiophen-2-yl group in this molecule contributes to its electronic properties, making it an interesting candidate for exploring interactions in biological systems. Researchers have demonstrated that such compounds can exhibit modulatory effects on various enzymes and receptors, potentially paving the way for therapeutic applications.
The synthesis of 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid involves a multi-step process that typically begins with the preparation of the thiophene derivative. This is followed by substitution reactions to introduce the amino and carboxylic acid functionalities. The exact synthetic pathway may vary depending on the desired stereochemistry and purity requirements. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure the quality and consistency of the final product.
In terms of pharmacological activity, this compound has shown promise in preliminary assays targeting neurodegenerative diseases. The amino group plays a crucial role in hydrogen bonding, which is essential for interactions with biomolecules such as proteins and nucleic acids. Additionally, the thiophene ring's aromaticity enhances the molecule's stability and bioavailability, making it an attractive lead compound for further drug development.
The application of computational chemistry tools has significantly advanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid can bind effectively to key targets associated with Alzheimer's disease, suggesting its potential as a neuroprotective agent. Furthermore, quantum chemical calculations have provided insights into its electronic structure, which is critical for predicting its reactivity in different chemical environments.
Beyond pharmacology, this compound has also garnered interest in materials science due to its ability to form self-assembled monolayers (SAMs). The interplay between the amino and carboxylic acid groups allows for strong interactions with surfaces, making it suitable for applications in nanotechnology and sensor development. Recent advancements in surface chemistry have demonstrated how such molecules can be utilized to create highly sensitive biosensors capable of detecting minute concentrations of analytes.
In conclusion, 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid represents a compelling example of how structural diversity can lead to multifaceted applications across various scientific domains. As research continues to uncover its full potential, this compound stands at the forefront of innovation in both therapeutic development and materials engineering.
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